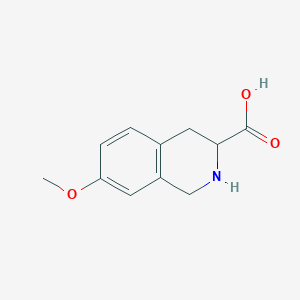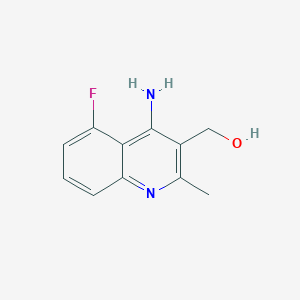
4-((Trimethylsilyl)amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Trimethylsilyl)amino)benzoic acid is an organic compound with the molecular formula C13H23NO2Si2 It is a derivative of benzoic acid where the amino group is substituted with a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-((Trimethylsilyl)amino)benzoic acid can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of benzoic acid derivatives with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-((Trimethylsilyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various benzoic acid derivatives, amine derivatives, and substituted benzoic acids.
Wissenschaftliche Forschungsanwendungen
4-((Trimethylsilyl)amino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-((Trimethylsilyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the synthesis of folic acid by binding to pteridine synthetase, thereby interfering with bacterial growth . This mechanism is similar to that of other para-aminobenzoic acid derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzoic acid: A precursor to folic acid synthesis in bacteria.
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Trimethylsilyl benzoate: A derivative used in organic synthesis.
Uniqueness
4-((Trimethylsilyl)amino)benzoic acid is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C10H15NO2Si |
|---|---|
Molekulargewicht |
209.32 g/mol |
IUPAC-Name |
4-(trimethylsilylamino)benzoic acid |
InChI |
InChI=1S/C10H15NO2Si/c1-14(2,3)11-9-6-4-8(5-7-9)10(12)13/h4-7,11H,1-3H3,(H,12,13) |
InChI-Schlüssel |
WDXNYZWHRUELEV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)NC1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5,6-Trimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11895100.png)
![7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B11895104.png)



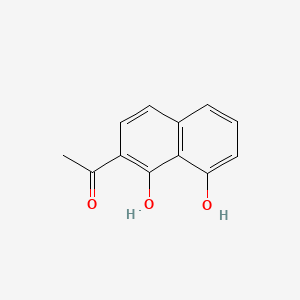

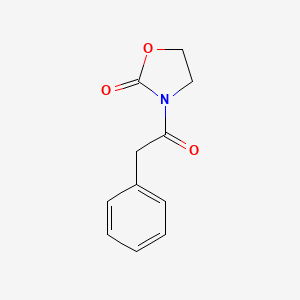

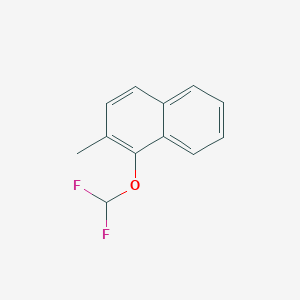
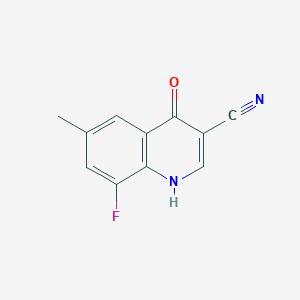
![1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11895147.png)
